molecular formula C14H9ClN2O2 B1428856 2-chloro-4-(1H-indazol-1-yl)benzoic acid CAS No. 530091-91-9

2-chloro-4-(1H-indazol-1-yl)benzoic acid

Cat. No. B1428856
M. Wt: 272.68 g/mol
InChI Key: POBFSKUHYGCYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(1H-indazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 . It is a research-use-only product .


Synthesis Analysis

The synthesis of imidazole-containing compounds, which include 2-chloro-4-(1H-indazol-1-yl)benzoic acid, has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The InChI code for 2-chloro-4-(1H-indazol-1-yl)benzoic acid is 1S/C14H9ClN2O2/c15-12-7-10 (5-6-11 (12)14 (18)19)17-13-4-2-1-3-9 (13)8-16-17/h1-8H, (H,18,19) .

The storage temperature and boiling point are not specified .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Copper-Catalyzed Synthesis : An efficient method for synthesizing 1-substituted indazol-3-ones through intramolecular C-N bond formations of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides using cuprous (I) iodide and L-proline as catalysts under mild conditions was developed (Tanimori et al., 2012).

  • Synthesis of Triazolylindole Derivatives : A range of novel triazolylindole derivatives were synthesized for antifungal activity, starting from 2-chloro-benzoic acid derivatives (Singh & Vedi, 2014).

  • Novel Oxadiazol-2-yl-1H-Indazole Synthesis : A series of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole compounds were synthesized, starting from 1H-indazole-3-carboxylic acid derivatives (Raut et al., 2019).

  • Synthesis of Tetrahydroindazole Derivatives : Microwave irradiation was used for the synthesis of substituted tetrahydroindazole derivatives, starting from 2-acetylcyclohexanone and different hydrazines, which showed potential antioxidant properties (Polo et al., 2016).

Thermodynamic and Crystal Structure Studies

  • Thermodynamic Behavior : The phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids, including 2-chloro-4-nitrobenzoic acid, was modeled using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (Reschke et al., 2016).

  • Crystal Engineering of Molecular Salts : A study on the crystal engineering of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, which demonstrated the importance of halogen bonds in these structures (Oruganti et al., 2017).

Biological Activity and Applications

  • Anticancer Activity : Derivatives of 2-chloro-4-(1H-indazol-1-yl)benzoic acid were synthesized and evaluated for their potential as anticancer agents, particularly against various types of cancer cells (Chen et al., 2008).

  • Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative, showed significant antiplatelet activity, paving the way for the development of novel antiplatelet drug candidates (Chen et al., 2008).

  • Antimicrobial Activity : Compounds derived from 2-chloro-4-(1H-indazol-1-yl)benzoic acid showed promising antimicrobial activity against a variety of bacterial and fungal species (Chaitanya et al., 2017).

  • Magnetic and Photochemical Detection Properties : A three-dimensional manganese(II) coordination polymer based on 2-chloro-4-(1H-indazol-1-yl)benzoic acid derivatives demonstrated significant antiferromagnetic exchange and potential as a luminescence sensor for detecting dichromate ions in aqueous solutions (Zhao et al., 2021).

Safety And Hazards

The safety information for 2-chloro-4-(1H-indazol-1-yl)benzoic acid indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The GHS pictogram is GHS07, and the signal word is "Warning" .

Future Directions

The future directions for 2-chloro-4-(1H-indazol-1-yl)benzoic acid and similar compounds are likely to involve further exploration of their broad range of chemical and biological properties . These compounds have potential applications in the development of new drugs .

properties

IUPAC Name

2-chloro-4-indazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-7-10(5-6-11(12)14(18)19)17-13-4-2-1-3-9(13)8-16-17/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBFSKUHYGCYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(1H-indazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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